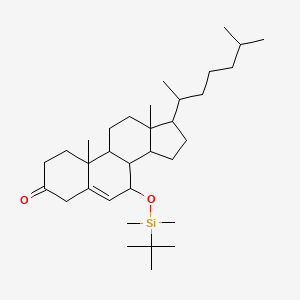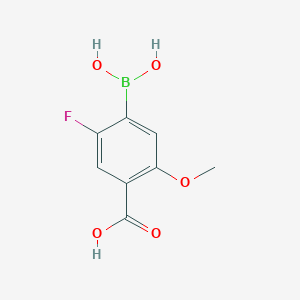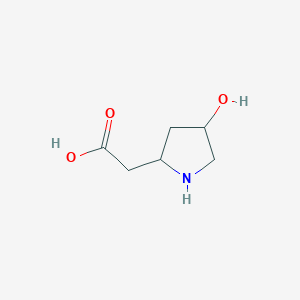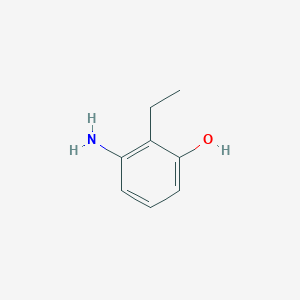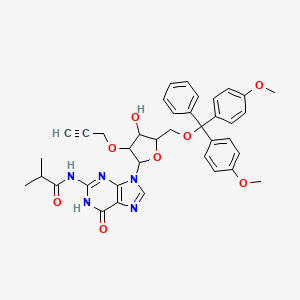
N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine is a modified nucleoside analog. This compound is particularly significant in the field of nucleic acid chemistry due to its unique structural modifications, which enhance its stability and functionality in various biochemical applications. The presence of the iso-butyroyl group, dimethoxytrityl group, and propargyl group contribute to its distinct properties, making it a valuable tool in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine involves multiple steps:
Protection of the Guanosine Base: The guanosine base is first protected by introducing the 4,4’-dimethoxytrityl (DMT) group at the 5’ position. This is typically achieved using dimethoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the Propargyl Group: The 2’-hydroxyl group of the protected guanosine is then modified with a propargyl group. This step often involves the use of propargyl bromide and a base like sodium hydride.
Acylation: The N2 position of the guanosine is acylated with iso-butyroyl chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient purification techniques such as column chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the propargyl group, potentially converting it to an alkyl group.
Substitution: The dimethoxytrityl group can be removed under acidic conditions, allowing for further modifications at the 5’ position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the DMT group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkylated derivatives.
Substitution: Deprotected guanosine derivatives.
科学研究应用
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and functions.
Biology: Employed in the development of probes for detecting specific RNA sequences.
Medicine: Investigated for its potential in antiviral therapies due to its ability to modulate immune responses.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
作用机制
The mechanism of action of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The propargyl group allows for click chemistry applications, facilitating the attachment of various functional groups. The compound can activate Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and an antiviral response .
相似化合物的比较
Similar Compounds
N2-iso-Butyroyl-5’-O-(4,4’-dimethoxytrityl)-3’-O-methylguanosine: Another guanosine analog with similar protective groups but different modifications at the 3’ position.
N2-iso-Butyroyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methylguanosine: Similar structure but with a methyl group instead of a propargyl group at the 2’ position.
Uniqueness
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine is unique due to the presence of the propargyl group, which allows for additional chemical modifications through click chemistry. This feature enhances its versatility in various biochemical applications compared to other similar compounds.
属性
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYTNLGRCUAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
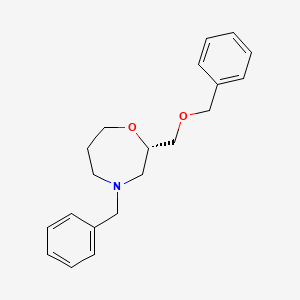
![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)
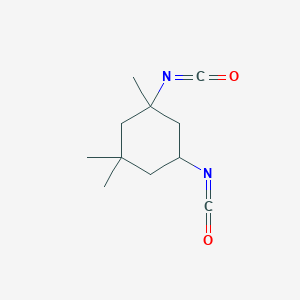

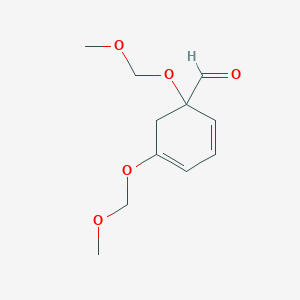
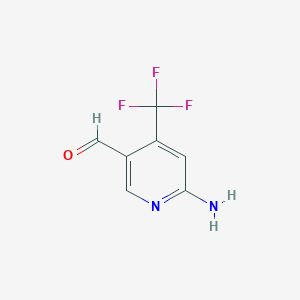
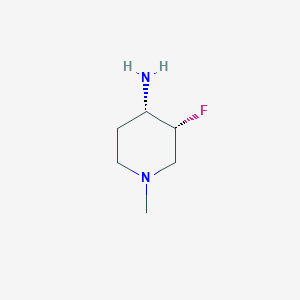
![5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12098569.png)
